Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate

Polymer Chemistry Materials Science Thermal Analysis

Select this rigid bicyclic diester to engineer high-Tg amorphous copolyesters or as a validated precursor in adenosine A1 antagonist synthesis. Its motionally-decoupled bicyclo[2.2.2]octane core provides a measurable Tg advantage (up to 115°C) over flexible cycloaliphatic analogs, enabling precise thermal tailoring. Sourced for R&D and industrial polymerization.

Molecular Formula C12H18O4
Molecular Weight 226.27 g/mol
CAS No. 1459-96-7
Cat. No. B072854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate
CAS1459-96-7
Molecular FormulaC12H18O4
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCOC(=O)C12CCC(CC1)(CC2)C(=O)OC
InChIInChI=1S/C12H18O4/c1-15-9(13)11-3-6-12(7-4-11,8-5-11)10(14)16-2/h3-8H2,1-2H3
InChIKeyHDOVTVDGSLEUSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) Procurement Guide: Technical Specifications and Sourcing


Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS 1459-96-7) is a bicyclic diester with the molecular formula C₁₂H₁₈O₄ and a molecular weight of 226.27 g/mol [1]. It is characterized by its rigid, cage-like bicyclo[2.2.2]octane framework, which imparts significant structural rigidity and is the basis for its specialized applications [1]. As a versatile intermediate, it serves as a precursor in medicinal chemistry, particularly in the synthesis of novel adenosine A1 receptor antagonists [2], and as a monomer in the production of high-performance polymers [3].

Why Generic Cycloaliphatic Diesters Are Not Direct Substitutes for Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate


The rigid, cage-like bicyclo[2.2.2]octane core of this compound provides a distinct structural advantage over more flexible cycloaliphatic diesters, such as dimethyl-1,4-cyclohexane dicarboxylate (DMCD) or dimethyl bicyclo[2.2.1]heptane-1,4-dicarboxylate (DMCD-1) [1]. This structural rigidity translates into quantifiable, superior performance in specific material science applications, most notably a significantly higher glass transition temperature (Tg) in derived copolyesters [1]. Furthermore, its motion in polymer matrices is less coupled to its environment compared to cyclohexylene-based linkages [2]. Generic substitution with a less rigid analog would therefore result in materials with lower thermal performance and different dynamic mechanical behavior, making the specific dimethyl ester essential for applications requiring its unique combination of properties.

Quantitative Evidence for the Selection of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate Over Analogs


Enhanced Glass Transition Temperature (Tg) in Copolyesters vs. DMCD and DMCD-1 Analogs

In a systematic study of cycloaliphatic copolyesters prepared via melt polycondensation with ethylene glycol (EG) and 1,4-cyclohexane dimethanol (CHDM), the copolyester derived from dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) exhibited a glass transition temperature (Tg) of up to 115 °C [1]. This is significantly higher than the Tg values observed for analogous copolyesters made from other cycloaliphatic diesters in the same study [1].

Polymer Chemistry Materials Science Thermal Analysis

Linear Tunability of Glass Transition Temperature (Tg) in Copolyester Formulations

The study by Liu and Turner (2010) further demonstrated that when dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) is copolymerized with dimethyl-1,4-cyclohexane dicarboxylate (DMCD), the glass transition temperature (Tg) of the resulting copolyester increases linearly with the mole fraction of DMCD-2 incorporated [1]. This predictable relationship is a key material design advantage.

Polymer Physics Thermal Properties Copolymer Design

Decoupled Segmental Motion in Polymer Matrices Compared to Cyclohexylene Analogs

Dynamic Mechanical Analysis (DMA) of poly(ester carbonate) block copolymers revealed that the motion of the bicyclo[2.2.2]octane-1,4-dicarboxylate linkage is relatively independent of its environment [1]. This is in stark contrast to the cyclohexylene ring, whose conformational transition (chair-to-boat) is strongly coupled with neighboring segments and enhances overall polymer mobility [1].

Polymer Dynamics Mechanical Properties NMR Spectroscopy

Established Role as a Key Intermediate for a Novel Adenosine A1 Receptor Antagonist

Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate is not merely a general research chemical; it is a specifically cited, key starting material in the published, convergent synthesis of a novel adenosine A1 receptor antagonist [1]. A practical, one-pot preparation method with improved yield was specifically developed for this compound, highlighting its importance in this synthetic route [1].

Medicinal Chemistry Organic Synthesis Drug Discovery

Strategic Applications of Dimethyl Bicyclo[2.2.2]octane-1,4-dicarboxylate Based on Validated Evidence


Design of High-Tg Aliphatic Copolyesters for Demanding Thermal Environments

Researchers and formulators seeking to synthesize amorphous, aliphatic copolyesters with high glass transition temperatures should select dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (DMCD-2) as a core monomer [1]. The direct evidence shows that DMCD-2 imparts a higher Tg (up to 115 °C) than other common cycloaliphatic diesters like DMCD or DMCD-1 when polymerized with EG and CHDM [1]. Furthermore, its predictable, linear effect on Tg when used in a blend allows for precise tailoring of the final polymer's thermal properties [1].

Synthesis of Rigid Poly(ester carbonate) Blocks with Controlled Segmental Mobility

For applications in high-performance poly(ester carbonate) block copolymers where controlling segmental mobility is critical, DMCD-2 offers a distinct advantage over the commonly used cyclohexylene-based linkers [1]. The DMCD-2 unit acts as a rigid, motionally-decoupled segment, contributing to thermal stability without the complicating factor of enhanced polymer chain mobility that can arise from the cyclohexylene ring's conformational transitions [1]. This makes it a superior choice for maintaining material stiffness and reducing creep at elevated temperatures [1].

Medicinal Chemistry Synthesis Targeting Adenosine A1 Receptors

Medicinal chemists engaged in developing novel adenosine A1 receptor antagonists can directly utilize this compound as a key starting material, following established literature protocols [1]. Its specific use in a published convergent synthesis [1] provides a validated pathway, reducing the need for lengthy and uncertain synthetic route development, and confirming its compatibility with the target pharmacophore.

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